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Compound of Interest

Compound Name: 4-(oxan-2-yl)aniline

Cat. No.: B6171799

Disclaimer: Initial searches for compounds derived from 4-(oxan-2-yl)aniline yielded limited
specific data on their biological activities. Therefore, this guide focuses on the closely related
and extensively researched class of 4-anilinoquinazoline derivatives, which share a core aniline
structure and exhibit significant therapeutic potential. This guide provides a comparative
overview of their anticancer and antimicrobial properties, supported by experimental data from
published research.

The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of
several approved drugs. These compounds are particularly recognized for their potent
inhibitory effects on key cellular targets, leading to significant anticancer and antimicrobial
activities. This guide summarizes key findings, presents comparative data, and outlines the
experimental methodologies used to evaluate these promising therapeutic agents.

Anticancer Activity of 4-Anilinoquinazoline
Derivatives

Derivatives of 4-anilinoquinazoline are well-established as potent inhibitors of receptor tyrosine
kinases (RTKSs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular
Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of these signaling
pathways is a hallmark of many cancers, making these compounds effective anticancer agents.
Several 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are clinically approved
for the treatment of non-small-cell lung cancer.[1][2]
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The core 4-anilinoquinazoline structure is crucial for binding to the ATP-binding pocket of these
kinases, thereby inhibiting their activity and downstream signaling.[3] This inhibition can lead to
cell cycle arrest and apoptosis in cancer cells.[1]

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the in vitro antiproliferative activity of various 4-
anilinoquinazoline derivatives against different human cancer cell lines. The IC50 value
represents the concentration of the compound required to inhibit the growth of 50% of the
cancer cells.
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Cancer Cell Reference
Compound ID ] IC50 (pM) IC50 (uM)
Line Compound
la BGC823 4.21 Gefitinib 12.16
1b BGC823 3.63 Gefitinib 12.16
1c BGC823 4.11 Gefitinib 12.16
le BGC823 5.23 Gefitinib 12.16
1f HelLa 512 Gefitinib 10.23
1f BGC823 4.01 Gefitinib 12.16
19 BGC823 11.10 Gefitinib 12.16
2i HelLa 453 Gefitinib 10.23
2i BGC823 5.16 Gefitinib 12.16
7i A549 2.25 Gefitinib -
7i HT-29 1.72 Gefitinib -
7i MCF-7 2.81 Gefitinib -
BaF3-
14d EGFR¥°del/T790 0.09 - -
M/C797S
BaF3-EGFR
14d L858R/T790M/C 0.75 - -
797S

Data synthesized from multiple sources.[2][3][4]

Antimicrobial Activity of 4-Anilinoquinazoline
Derivatives

Beyond their anticancer properties, 4-anilinoquinazoline derivatives have demonstrated
promising activity against a range of bacterial pathogens. Their mechanism of action in bacteria
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Is often attributed to the inhibition of essential enzymes like DNA gyrase, which is crucial for
DNA replication and repair.[5][6]

Comparative Antimicrobial Potency (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) of various 4-
anilinoquinazoline derivatives against Gram-positive and Gram-negative bacteria. The MIC is
the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Bacterial . Reference

o S Gram Stain MIC (pg/mL) Compound MIC (pg/mL)
da E. coli Negative 32

4b E. coli Negative 32

4c E. coli Negative 32

3e S. aureus Positive 0.0039

39 P. aeruginosa  Negative 0.0625

3c C. albicans Fungus 0.0625

39 C. albicans Fungus 0.0625

Data synthesized from multiple sources.[5][7]

Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxicity of compounds
against cancer cell lines.

o Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded into 96-well plates at a specific
density and allowed to adhere overnight.

o Compound Treatment: The synthesized 4-anilinoquinazoline derivatives are dissolved in a
suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then
treated with these compounds and incubated for a specified period (e.g., 96 hours).
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o MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) is added to each well.

» Formazan Solubilization: Living cells metabolize MTT into purple formazan crystals. A
solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

» Absorbance Measurement: The absorbance of the resulting solution is measured using a
microplate reader at a specific wavelength (e.g., 570 nm).

» |IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated
control cells. The IC50 value is determined by plotting the inhibition percentage against the
compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

This protocol describes a standard method for determining the Minimum Inhibitory
Concentration (MIC) of compounds against bacteria.

Bacterial Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S.
aureus, E. coli) is prepared in a suitable broth medium.

e Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well
microtiter plate.

 Inoculation: Each well is inoculated with the prepared bacterial suspension.

¢ Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24
hours).

o MIC Determination: The MIC is determined as the lowest concentration of the compound at
which no visible bacterial growth is observed.

Visualizations
Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Biological Activity of 4-
Anilinoquinazoline Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6171799#biological-activity-of-compounds-derived-
from-4-oxan-2-yl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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